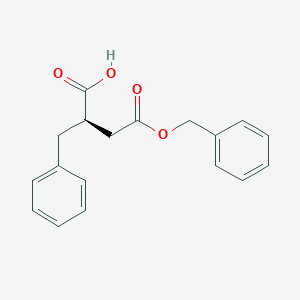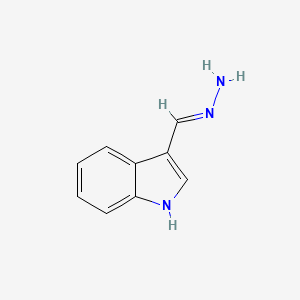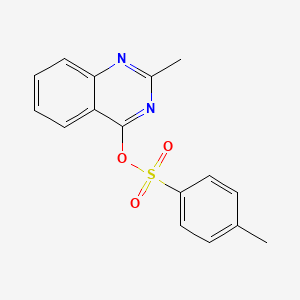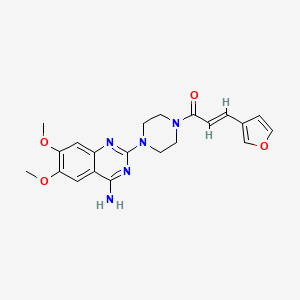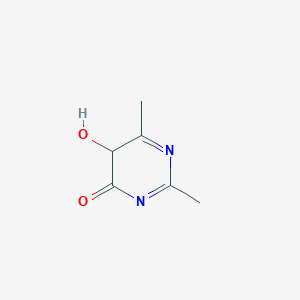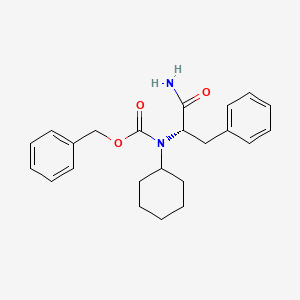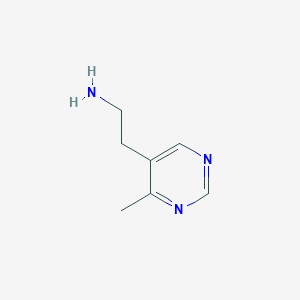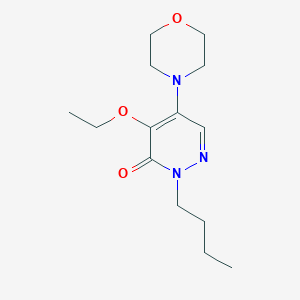
2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or dicarboxylic acids.
Introduction of the butyl group: This step might involve alkylation reactions using butyl halides under basic conditions.
Ethoxy group addition: This can be done through etherification reactions using ethanol and acid catalysts.
Morpholine ring incorporation: This step might involve nucleophilic substitution reactions where morpholine is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms are commonly used in industrial settings to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-butyl-4-ethoxy-5-morpholinopyridazine: Lacks the ketone group.
2-butyl-4-ethoxy-5-piperidinopyridazin-3(2H)-one: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
2-butyl-4-ethoxy-5-morpholinopyridazin-3(2H)-one is unique due to the presence of both the morpholine ring and the pyridazine core, which might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
51659-93-9 |
|---|---|
Molecular Formula |
C14H23N3O3 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-butyl-4-ethoxy-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C14H23N3O3/c1-3-5-6-17-14(18)13(20-4-2)12(11-15-17)16-7-9-19-10-8-16/h11H,3-10H2,1-2H3 |
InChI Key |
VAMUDFXJOVKFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)N2CCOCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


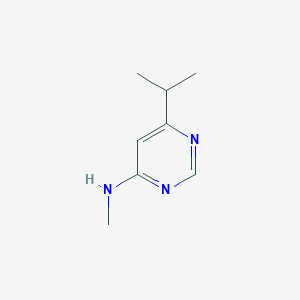
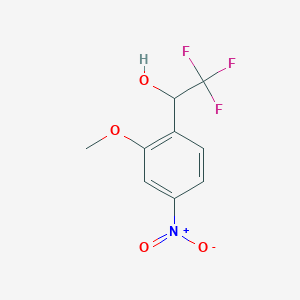
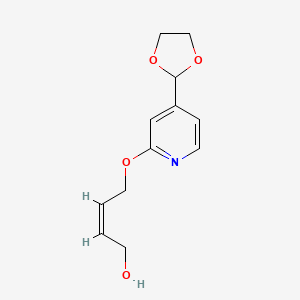
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)

![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
